![molecular formula C13H24N2O2 B2821210 7-(Boc-amino)-2-azaspiro[3.5]nonane CAS No. 1434142-07-0](/img/structure/B2821210.png)

7-(Boc-amino)-2-azaspiro[3.5]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

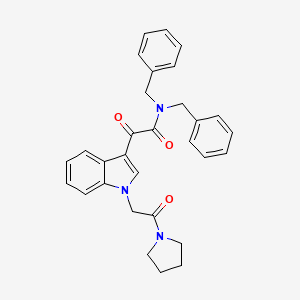

“7-(Boc-amino)-2-azaspiro[3.5]nonane” is a chemical compound . It is used as an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of such compounds often involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .Molecular Structure Analysis

The molecular formula of “7-(Boc-amino)-2-azaspiro[3.5]nonane” is C13H24N2O2 . The InChI key is FGWHJPYFWUDBIX-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Novel Synthesis Techniques : Research has demonstrated innovative methods for synthesizing spirocyclic and bicyclic compounds, showcasing the versatility of azaspirocyclic compounds in synthetic chemistry. For instance, a study described the synthesis of a 2-azabicyclo[3.1.0]hexane via an unusual rearrangement of a spirocyclic epoxide, indicating a novel approach to accessing complex cyclic structures that could be foundational in developing new therapeutic agents (Adamovskyi et al., 2014).

Development of Constrained Peptidomimetics : The synthesis of constrained amino acid analogues, such as the Boc-protected cyclopropane-modified proline analogue, underscores the role of such compounds in the design of peptidomimetics. These molecules have implications in modulating protein-protein interactions, potentially leading to new drug candidates (Tymtsunik et al., 2012).

Drug Discovery and Medicinal Chemistry

Antibacterial Agents : Novel quinolines with a 7-(7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl)-8-methoxy structure have shown potent antibacterial activity against various respiratory pathogens, including resistant strains. This research highlights the potential of azaspiro compounds in developing new antibiotics to combat resistant bacterial infections (Odagiri et al., 2013).

Innovative Scaffolds for Drug Discovery : The creation of 6-azaspiro[4.3]alkanes represents a significant advancement in identifying new scaffolds for drug discovery. These compounds were synthesized from readily available ketones, showcasing a strategic approach to developing novel drug candidates with potentially unique biological activities (Chalyk et al., 2017).

Propiedades

IUPAC Name |

tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-6-13(7-5-10)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIJIQOTYZDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Boc-amino)-2-azaspiro[3.5]nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)

![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)